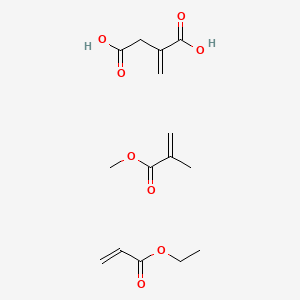
Ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is a complex compound with the molecular formula C15H22O8 and a molecular weight of 330.33 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl prop-2-enoate involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves polymerization processes. For instance, butanedioic acid, methylene-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate is a common method used in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include polymers and other complex organic compounds, which have various industrial applications .
Applications De Recherche Scientifique
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming long-chain polymers with unique properties. The specific pathways and targets depend on the context of its use and the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- Itaconic acid polymer
Uniqueness
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers .
Propriétés
Numéro CAS |
24980-96-9 |
|---|---|
Formule moléculaire |
C15H22O8 |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H6O4.2C5H8O2/c1-3(5(8)9)2-4(6)7;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);1H2,2-3H3;3H,1,4H2,2H3 |
Clé InChI |
VUUAVLBOFWERGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=C(CC(=O)O)C(=O)O |
Description physique |
Liquid |
Numéros CAS associés |
24980-96-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


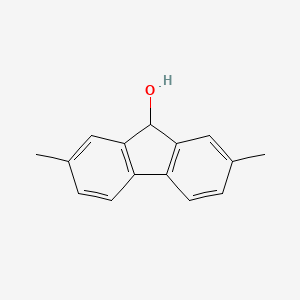
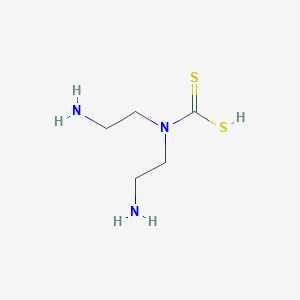
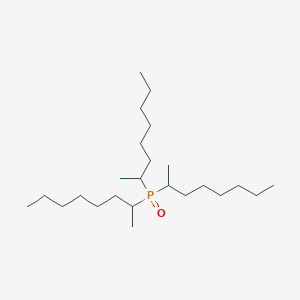

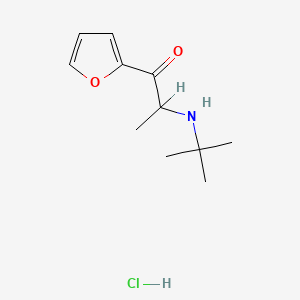
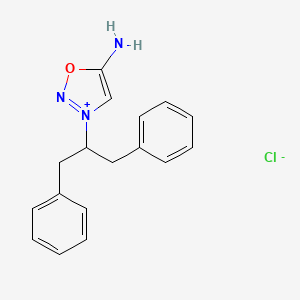
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
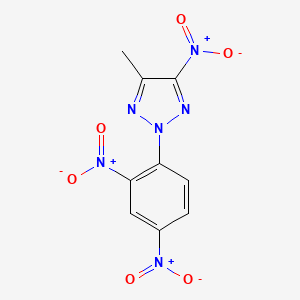

![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
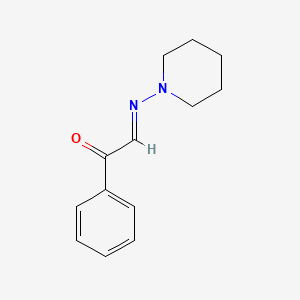
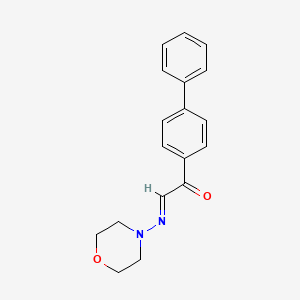
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
